Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS No.: 929000-81-7
Cat. No.: VC2323960
Molecular Formula: C13H10FNO3
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929000-81-7 |
|---|---|
| Molecular Formula | C13H10FNO3 |
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate |
| Standard InChI | InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 |
| Standard InChI Key | MCRSIKGFABUVME-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F |
| Canonical SMILES | COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Properties
The compound's IUPAC name is methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate, which systematically describes its structural components and functional groups. Its structure can also be represented using various chemical identifiers including Standard InChI (InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3) and SMILES notation (COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F), which provide standardized representations of its molecular structure. These identifiers are crucial for database searches and molecular modeling studies.
The structural characteristics of this compound, particularly the 6-oxo-1,6-dihydropyridine core, significantly influence its chemical behavior and potential biological activity. This core structure is found in various compounds with pharmacological properties, suggesting that our target compound may possess similar bioactive characteristics.
Physical and Chemical Properties
The physical and chemical properties of Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate provide important insights into its behavior and potential applications. Based on predictive models, the compound has a boiling point of approximately 385.6±42.0 °C and a density of 1.339±0.06 g/cm3 . These properties are critical considerations for synthesis, purification, and formulation processes.
From an acid-base perspective, the compound has a predicted pKa value of -1.46±0.63, indicating its acidic character . This property has implications for its solubility in different media and its potential interactions with biological systems. The recommended storage temperature for this compound is 2-8°C, suggesting moderate stability under controlled conditions .
Table 1: Physical and Chemical Properties of Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
| Property | Value | Status |
|---|---|---|
| Molecular Formula | C13H10FNO3 | Confirmed |
| Molecular Weight | 247.22 g/mol | Confirmed |
| Boiling Point | 385.6±42.0 °C | Predicted |
| Density | 1.339±0.06 g/cm3 | Predicted |
| pKa | -1.46±0.63 | Predicted |
| Storage Temperature | 2-8°C | Recommended |
These physical and chemical properties collectively define the compound's behavior in different environments and influence its potential applications in research and development contexts.
Structural Comparison with Related Compounds
Understanding the structural relationships between Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and similar compounds provides valuable context for appreciating its unique characteristics. Comparing this compound with its structural analogs reveals important differences that may influence their respective applications and activities.
A noteworthy structural analog is 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, which differs by having a pyridazine instead of a pyridine ring. This seemingly minor structural variation—the presence of an additional nitrogen atom in the heterocyclic ring—significantly alters the compound's chemical and physical properties. Such differences highlight the importance of precise structural features in determining a compound's behavior and potential applications.
Another related compound is 1-(4-fluorophenyl)-6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which differs from our target compound by having a methyl group at the 6-position instead of an oxo group. This substitution fundamentally changes the compound's reactivity profile and potential biological interactions. These structural relationships illustrate the importance of specific functional groups in determining a compound's properties and applications.
A simpler structural relative is 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which lacks the 4-fluorophenyl group and instead has a methyl substituent . This compound serves as a useful reference point for understanding how the fluorophenyl group specifically contributes to the properties of our target compound.
Table 2: Comparison of Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | C13H10FNO3 | 247.22 g/mol | Target compound |
| 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | C11H7FN2O3 | 234.19 g/mol | Contains pyridazine ring (additional N atom) |
| 1-(4-fluorophenyl)-6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | C13H10FNO3 | 247.22 g/mol | Methyl group at 6-position instead of oxo group |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | C7H7NO3 | 153.14 g/mol | Methyl group instead of 4-fluorophenyl group |
These structural comparisons highlight the specific features that define Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate and differentiate it from related compounds, providing context for understanding its unique properties and potential applications.
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